Product packaging for Ethyl 7-chloroheptanoate(Cat. No.:CAS No. 26040-65-3)

Ethyl 7-chloroheptanoate

Cat. No.: B1597396
CAS No.: 26040-65-3
M. Wt: 192.68 g/mol
InChI Key: MTVFBQCYLUWYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-chloroheptanoate (CAS 26040-65-3) is an organic ester compound with the molecular formula C9H17ClO2. It is offered as a high-purity material for use in chemical synthesis and life science research . This compound serves as a valuable building block and chemical intermediate in the development of more complex molecules . Suppliers typically offer this product with a purity of 98% to 99% in various packaging options, including drums, to suit different research and development scales . As a chloroester, its structure makes it a candidate for further functionalization in organic synthesis protocols. This compound is for research purposes only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are advised to handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17ClO2 B1597396 Ethyl 7-chloroheptanoate CAS No. 26040-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26040-65-3

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

ethyl 7-chloroheptanoate

InChI

InChI=1S/C9H17ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3

InChI Key

MTVFBQCYLUWYAS-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCl

Canonical SMILES

CCOC(=O)CCCCCCCl

Origin of Product

United States

Comprehensive Analysis of Synthetic Methodologies for Ethyl 7 Chloroheptanoate

Esterification Routes Utilizing Heptanoic Acid Derivatives

The formation of the ethyl ester from a 7-chloroheptanoic acid precursor is a direct and common strategy. This involves the creation of an ester bond between the carboxylic acid group and ethanol (B145695). Several methods, varying in their reaction conditions and efficiency, can be employed for this transformation.

Direct Esterification with Chloroalcohols and Carboxylic Acid Derivatives

Direct esterification, particularly the Fischer-Speier esterification, represents one of the most fundamental methods for preparing esters. chemistrysteps.comcerritos.edutamu.edu This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid with an alcohol. chemistrysteps.comtamu.edu In the context of Ethyl 7-chloroheptanoate synthesis, this would involve reacting 7-chloroheptanoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemistrysteps.comcerritos.edu

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. organic-chemistry.orgmasterorganicchemistry.com To drive the equilibrium towards the product side and maximize the yield, it is common practice to use a large excess of the alcohol (which can also serve as the solvent) or to remove water as it is formed, for instance, by using a Dean-Stark apparatus. chemistrysteps.comtamu.edu

Parameter Condition Purpose
Reactants 7-chloroheptanoic acid, EthanolCarboxylic acid and alcohol precursors
Catalyst Concentrated H₂SO₄ or HClTo protonate the carbonyl and activate the carboxylic acid
Temperature RefluxTo increase the reaction rate
Stoichiometry Excess ethanolTo shift the equilibrium towards the ester product
Work-up Neutralization, ExtractionTo remove the acid catalyst and isolate the ester

Transesterification Processes for Chloroesters

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org For the synthesis of this compound, one could start with a different ester of 7-chloroheptanoic acid, such as mthis compound, and react it with ethanol.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. The carbonyl group of the starting ester is protonated, followed by nucleophilic attack from ethanol to form a tetrahedral intermediate. Elimination of the original alcohol (methanol, in this case) yields the desired ethyl ester. wikipedia.org

Base-catalyzed transesterification is initiated by the deprotonation of the alcohol (ethanol) by a strong base (e.g., sodium hydroxide (B78521), sodium ethoxide) to form a more nucleophilic alkoxide. srsintl.comsrsbiodiesel.commasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the starting ester, also forming a tetrahedral intermediate. srsintl.comsrsbiodiesel.com The elimination of the original alkoxide (methoxide) gives the final product. masterorganicchemistry.com Base-catalyzed reactions are often faster and occur at lower temperatures than acid-catalyzed ones, but care must be taken to ensure the absence of water to prevent saponification (hydrolysis) of the ester. srsintl.comsrsbiodiesel.com

Catalyst Type Mechanism Key Features
Acid (e.g., H₂SO₄) Protonation of carbonyl, nucleophilic attack by alcohol, elimination of original alcohol.Reversible; requires excess of the new alcohol or removal of the displaced alcohol.
Base (e.g., NaOEt) Formation of alkoxide, nucleophilic attack on carbonyl, elimination of original alkoxide.Generally faster than acid catalysis; irreversible if the displaced alcohol is more acidic; sensitive to water.

Activation Strategies in Esterification Reactions for Enhanced Yields

To overcome the equilibrium limitations of Fischer esterification and to allow the reaction to proceed under milder conditions, various activation strategies have been developed. These methods typically involve converting the carboxylic acid into a more reactive species.

One of the most effective methods is the Steglich esterification . This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by 4-dimethylaminopyridine (DMAP). wikipedia.orgsynarchive.com

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can then be attacked by the alcohol. However, a competing side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol. organic-chemistry.org DMAP acts as a superior acyl transfer agent by reacting with the O-acylisourea to form a reactive acylpyridinium salt. This intermediate does not undergo rearrangement and reacts rapidly with the alcohol to form the desired ester, regenerating the DMAP catalyst. organic-chemistry.org A key advantage of this method is that the water formed during the reaction is consumed by DCC, which converts to dicyclohexylurea (DCU), a solid that can be easily removed by filtration. wikipedia.org This method is particularly useful for sterically hindered substrates or those sensitive to the harsh conditions of acid catalysis. organic-chemistry.org

Reagent Role in Steglich Esterification
7-chloroheptanoic acid Carboxylic acid substrate
Ethanol Alcohol nucleophile
Dicyclohexylcarbodiimide (DCC) Coupling agent; activates the carboxylic acid and sequesters water
4-Dimethylaminopyridine (DMAP) Nucleophilic catalyst; accelerates the reaction and suppresses side reactions

Halogenation Approaches for Ethyl Heptanoate (B1214049) Precursors

An alternative synthetic strategy involves the introduction of the chlorine atom at the terminal (C-7) position of an ethyl heptanoate precursor. This approach presents the challenge of achieving high regioselectivity on an unactivated aliphatic chain.

Selective Chlorination Methodologies

Achieving selective chlorination at a specific, unactivated primary carbon in a long alkyl chain is a significant challenge in organic synthesis. Standard chlorination methods often lack selectivity. wikipedia.org However, certain strategies can be employed to direct the halogenation to a specific site.

One conceptual approach involves directed C-H activation . For instance, the Barton reaction is a photochemical process that uses an alkyl nitrite ester to generate an alkoxy radical. wikipedia.org This radical can then abstract a hydrogen atom from a sterically accessible δ-carbon (C-4 position) via a six-membered transition state, leading to functionalization at that site. wikipedia.orgyoutube.com While the classic Barton reaction targets the δ-position, related strategies using directing groups can achieve functionalization at other remote positions. For example, sulfamate esters have been used as directing groups to guide chlorination to the γ-C(sp³)–H position via a 1,6-hydrogen-atom transfer (HAT) process. nih.gov Applying this principle, a hypothetical directing group attached to the ester's oxygen could potentially facilitate a long-range hydrogen abstraction from the terminal methyl group, followed by trapping of the resulting radical with a chlorine source.

Another relevant transformation is the Hunsdiecker reaction , which involves the reaction of a silver salt of a carboxylic acid with a halogen to produce an organic halide with one less carbon atom (decarboxylative halogenation). wikipedia.orgbyjus.comadichemistry.com To synthesize a 6-chlorohexyl chain, one could potentially start with a derivative of suberic acid (octanedioic acid). For example, the monoester, mono-silver salt of suberic acid could undergo a Hunsdiecker reaction to yield this compound.

Reaction Description Relevance to Selective Chlorination
Directed C-H Activation (e.g., Barton-type) Uses a directing group to deliver a reactive species to a specific C-H bond.Offers a strategy for achieving regioselectivity in halogenation of unactivated C-H bonds.
Hunsdiecker Reaction Decarboxylative halogenation of a carboxylic acid silver salt.Provides a route to alkyl halides from carboxylic acids, potentially allowing for synthesis from dicarboxylic acid precursors.

Radical Halogenation Pathways

Free-radical halogenation is a classic method for functionalizing alkanes, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.org This reaction can be initiated by UV light or a radical initiator.

When applied to ethyl heptanoate, free-radical chlorination would likely result in a mixture of monochlorinated isomers, as the chlorine radical is highly reactive and not very selective. wikipedia.orgyoutube.com The reaction proceeds by abstraction of a hydrogen atom from the alkyl chain to form an alkyl radical, which then reacts with a chlorine molecule (Cl₂) to form the chlorinated product and a new chlorine radical, propagating the chain.

The regioselectivity of the reaction is governed by two main factors: the statistical probability of collision with a particular hydrogen atom and the stability of the resulting alkyl radical. chemistrysteps.com The stability of alkyl radicals follows the order: tertiary > secondary > primary. chemistrysteps.com Consequently, hydrogen abstraction is fastest from tertiary carbons, followed by secondary, and then primary carbons. However, due to the high reactivity of the chlorine radical, these differences in abstraction rates are not very large, leading to poor selectivity. youtube.comyoutube.com For a linear chain like in ethyl heptanoate, which contains multiple secondary hydrogens and primary hydrogens at C-7, a statistical mixture of products would be expected, with chlorination at the secondary positions being slightly favored over the terminal primary position. chemistrysteps.com

Hydrogen Type Relative Rate of Abstraction (Chlorination) Number in Ethyl Heptanoate Chain
Primary (C-7) 13
Secondary (C-2 to C-6) ~3-510
Tertiary ~5-70

Green Chemistry Approaches to Halogenation

In recent years, the principles of green chemistry have been increasingly applied to halogenation reactions to minimize the use and generation of hazardous substances. ajrconline.orgnih.govorganic-chemistry.orgalfa-chemistry.com Traditional methods for the introduction of chlorine often involve toxic reagents like thionyl chloride or hazardous elemental chlorine. Green approaches seek to replace these with more environmentally benign alternatives and processes. ajrconline.orgalfa-chemistry.com

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions. ajrconline.orgnih.gov For the synthesis of chloroesters, this can involve solvent-free reactions or the use of less hazardous solvents like water or supercritical carbon dioxide. nih.govorganic-chemistry.org Another key principle is the use of catalytic reagents over stoichiometric ones. ajrconline.org For instance, the development of solid-supported catalysts can facilitate easier separation and recycling, reducing waste. organic-chemistry.org

While direct green chlorination methods for aliphatic esters are still an area of active research, concepts from other green halogenation reactions can be adapted. For example, a study on the bromination of aromatic and heteroaromatic ring systems utilized hydrobromic acid as the halogen source with hydrogen peroxide as a green oxidant, in solvents like ethanol, water, or even under solvent-free conditions. researchgate.net Similar strategies involving hydrochloric acid and a suitable oxidant could potentially be developed for the chlorination of specific precursors to this compound. The goal is to achieve high atom economy and avoid the formation of toxic byproducts. youtube.com

Key Principles of Green Chemistry in Halogenation:

Principle Application in Chloroester Synthesis
Waste Prevention Designing syntheses to minimize byproducts.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment. ajrconline.org
Safer Solvents and Auxiliaries Avoiding the use of auxiliary substances or rendering them innocuous. ajrconline.org

| Catalysis | Using catalytic reagents in small quantities that can be recycled, instead of stoichiometric reagents. ajrconline.org |

Chain Elongation and Functionalization of Simpler Precursors

The carbon backbone of this compound can be constructed through various carbon-carbon bond-forming reactions, starting from simpler, readily available precursors.

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. While direct synthesis of a chloroester using a Grignard reagent is challenging due to the reactivity of the Grignard reagent with the ester and chloro functionalities, they can be employed to construct the carbon skeleton which is subsequently functionalized.

A common application of Grignard reagents is in the synthesis of ketones and tertiary alcohols from esters. chemistrysteps.com However, for the synthesis of a linear chain, a Grignard reagent can be reacted with a suitable electrophile. For instance, a Grignard reagent derived from a shorter chloroalkane could potentially be coupled with an appropriate electrophile to extend the chain.

More relevant to ester synthesis is the reaction of Grignard reagents with chloroformates. Research has shown that the cross-coupling of Grignard reagents with chloroformates, often mediated by organocopper reagents, can produce esters in good yields. organic-chemistry.orgresearchgate.net This method is chemoselective, preserving other functional groups. organic-chemistry.org For example, a Grignard reagent like 6-chlorohexylmagnesium bromide could react with ethyl chloroformate to form this compound. doubtnut.comcdnsciencepub.com

Another related strategy involves the synthesis of α-keto esters through the reaction of Grignard reagents with diethyl oxalate. tandfonline.comresearchgate.nettandfonline.com While not a direct route to this compound, the resulting α-keto ester could potentially be reduced and further functionalized. The reaction of Grignard reagents with ethyl orthoformate can also be used to introduce an aldehyde functionality, which can then be further elaborated. doubtnut.com

Examples of Grignard Reactions for Ester Synthesis:

Grignard Reagent Electrophile Product Type Reference
Alkyl/Aryl Magnesium Halide Ethyl Chloroformate Ester organic-chemistry.org

Olefination reactions, which form carbon-carbon double bonds, are a cornerstone of organic synthesis for chain elongation. The Wittig reaction is a prominent example, involving the reaction of a phosphonium ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. wikipedia.orglibretexts.orglumenlearning.com This reaction is highly versatile and tolerates a range of functional groups, including esters. wikipedia.orglibretexts.orglumenlearning.com

For the synthesis of a precursor to this compound, a Wittig reagent could be prepared from a haloester and reacted with an appropriate aldehyde. For instance, an ylide derived from a 5-halopentyl ester could react with formaldehyde to introduce a terminal double bond. Subsequent reduction of the double bond and conversion of the terminal halide would lead to the desired product. The stereoselectivity of the Wittig reaction can often be controlled, with non-stabilized ylides typically favoring the Z-alkene. wikipedia.org Modifications to the Wittig reaction, such as the Schlosser modification, can provide access to the E-alkene. acs.org

Organotitanium-promoted carbonyl olefinations offer an alternative to the Wittig reaction and have the advantage of being able to convert esters and lactones directly to olefins. tcichemicals.com This could provide a more direct route to an unsaturated precursor of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.orgresearchgate.net The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is one of the most widely used of these reactions. organicreactions.orgwikipedia.orgyoutube.comlibretexts.orgmusechem.com

In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be envisioned between a boronic acid or ester containing the ester functionality and a chloro-substituted coupling partner, or vice versa. For example, the coupling of a 6-chloro-1-hexene with a boronic ester derived from ethyl acrylate could be a potential strategy to assemble the carbon backbone. The resulting unsaturated ester could then be reduced. The reaction is known for its mild conditions and compatibility with a wide array of functional groups. organicreactions.org

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmusechem.comyoutube.com The choice of ligands on the palladium catalyst is crucial for achieving high yields and selectivity. libretexts.org While historically, these reactions have focused on aryl halides, recent advancements have expanded their scope to include less reactive C-O electrophiles. rsc.org

Key Steps in a Palladium-Catalyzed Cross-Coupling Cycle:

Step Description
Oxidative Addition The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) complex. libretexts.orgmusechem.com
Transmetalation The organic group from the organoboron (or other organometallic) compound is transferred to the palladium(II) complex. nobelprize.org

| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgmusechem.com |

Chemo-Enzymatic and Biocatalytic Syntheses of Chloroesters

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been extensively used for the synthesis and resolution of chiral compounds. jocpr.com

Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. jocpr.comresearchgate.net This dual reactivity makes them highly valuable for organic synthesis. Lipase-catalyzed esterification or transesterification is a powerful method for producing esters under mild conditions. mdpi.com

For the synthesis of enantio-enriched chloroesters, lipases can be used in the kinetic resolution of racemic chlorohydrins or chloroalkanoic acids. researchgate.net In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, the enantioselective acylation of a racemic chlorohydrin in the presence of a lipase (B570770) can produce an enantio-enriched chloroester and the unreacted, enantio-enriched alcohol. researchgate.net

The choice of lipase, solvent, and acyl donor are critical factors that influence the enantioselectivity and reaction rate. chemrxiv.org Lipases from Candida antarctica (CAL-B), Pseudomonas fluorescens (LAK), and Candida rugosa (CRL) are commonly used for these transformations. researchgate.netchemrxiv.org The enantiomeric excess (ee) of the products can often be very high, exceeding 99% in some cases. researchgate.netchemrxiv.org

Recent research has also demonstrated that lipase-catalyzed esterifications can be performed in aqueous micellar media, which is a significant advancement in green chemistry as it reduces the reliance on organic solvents. nih.gov

Examples of Lipase-Catalyzed Resolutions for Chiral Chloro-compounds:

Substrate Lipase Reaction Type Product(s) Enantiomeric Excess (ee) Reference
Racemic 1-aryl-3-chloropropan-1-ols Pseudomonas fluorescens (LAK) Acylation (S)-1-aryl-3-chloropropan-1-ols and (R)-1-aryl-3-chloropropyl acetates Up to 99% researchgate.net
Racemic Ibuprofen Candida antarctica Lipase B Esterification (S)-Ibuprofen ester High chemrxiv.org

Enzyme-Catalyzed Halogenation Reactions and Biotransformations

The application of biocatalysis in the synthesis of halogenated organic compounds is a growing field of interest, driven by the principles of green chemistry. Enzymes offer high selectivity and operate under mild reaction conditions, potentially providing a more sustainable alternative to traditional chemical methods.

While direct enzymatic synthesis of this compound has not been extensively reported in the literature, the potential for such a biotransformation can be inferred from the known capabilities of certain enzyme classes. Two primary enzymatic routes could be envisioned: the direct halogenation of a heptanoate precursor or the lipase-catalyzed esterification of 7-chloroheptanoic acid.

Halogenating Enzymes (Haloperoxidases):

Haloperoxidases are enzymes capable of catalyzing the oxidation of halides (e.g., Cl⁻) to form reactive halogenating species. These enzymes could theoretically be employed to chlorinate ethyl heptanoate at the terminal position. The reaction would likely proceed via the enzymatic generation of a hypoclorite equivalent, which would then react with the substrate. However, controlling the regioselectivity of such a reaction on a long aliphatic chain can be challenging, and competing reactions at other positions might occur.

Lipase-Catalyzed Esterification:

A more plausible enzymatic approach involves the use of lipases for the esterification of 7-chloroheptanoic acid with ethanol. Lipases are widely used in industrial biocatalysis for their ability to catalyze ester synthesis with high efficiency. This reaction is a reverse hydrolysis, and its equilibrium can be shifted towards the ester product by removing water from the reaction medium.

The key advantage of this method would be the use of a pre-functionalized starting material (7-chloroheptanoic acid), thus avoiding the challenges of regioselective halogenation. The enzymatic nature of the esterification would ensure mild reaction conditions, minimizing potential side reactions and decomposition of the chloro-functionalized acid.

Research Findings:

Although specific data for this compound is scarce, studies on lipase-catalyzed synthesis of other esters provide a strong foundation for this approach. The choice of lipase, solvent, and reaction conditions would be critical for optimizing the yield and purity of the final product.

Enzyme ClassPotential ReactionSubstratesKey Considerations
HaloperoxidasesDirect C-H chlorinationEthyl heptanoate, Chloride sourceRegioselectivity, Enzyme stability, Cofactor requirements
LipasesEsterification7-chloroheptanoic acid, EthanolWater removal, Solvent selection, Enzyme immobilization

Novel and Emerging Synthetic Technologies Applied to Chloroesters

Recent advancements in chemical synthesis technologies offer promising avenues for the efficient and scalable production of chloroesters like this compound. These technologies focus on improving reaction control, reducing reaction times, and enhancing safety profiles.

Flow chemistry, utilizing microreactors or continuous flow systems, has emerged as a powerful tool for organic synthesis. The high surface-area-to-volume ratio in these systems allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions.

The continuous synthesis of a closely related compound, ethyl 7-chloro-2-oxoheptanoate, has been demonstrated using a flow-type microfine reaction channel. This process involves the reaction of a Grignard reagent with diethyl oxalate in a continuous flow setup. The precise temperature control and short residence times afforded by the microreactor are crucial for the successful and high-yield synthesis of this functionalized chloroester.

Key Advantages of Flow Chemistry for Chloroester Synthesis:

Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with handling reactive intermediates and exothermic reactions.

Precise Process Control: Temperature, pressure, and stoichiometry can be accurately controlled, leading to higher product purity and reproducibility.

Rapid Optimization: The ability to quickly vary reaction parameters allows for efficient optimization of reaction conditions.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by parallelizing multiple reactors, avoiding the challenges of scaling up batch processes.

Illustrative Continuous Flow Synthesis Data (Ethyl 7-chloro-2-oxoheptanoate):

ParameterValue
Reactor TypeFlow-type microfine reaction channel
Reactants1-bromo-magnesium-5-chloropentane, Diethyl oxalate
SolventTetrahydrofuran
Temperature-15 °C (coolant)
Residence Time~14 seconds
Yield90%

This example underscores the potential of flow chemistry for the safe and efficient production of functionalized chloroesters. Similar principles could be applied to the direct esterification of 7-chloroheptanoic acid or the chlorination of ethyl heptanoate in a continuous manner.

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate chemical reactions. These techniques offer advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in dramatic rate enhancements.

Ultrasonic-Assisted Synthesis (Sonochemistry):

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating mass transfer.

For the synthesis of this compound, ultrasound could be employed to enhance the rate of esterification. The mechanical effects of cavitation can improve mixing and mass transfer between the reactants, while the energetic effects can promote the reaction itself. Studies on the ultrasound-assisted synthesis of various aliphatic esters have demonstrated significant reductions in reaction times and the ability to conduct reactions at lower temperatures.

TechnologyPrinciplePotential ApplicationAdvantages
MicrowaveDielectric heatingEsterification of 7-chloroheptanoic acidRapid heating, Shorter reaction times, Increased yields
UltrasoundAcoustic cavitationEsterification of 7-chloroheptanoic acidEnhanced mass transfer, Milder conditions, Shorter reaction times

Photocatalysis and electrocatalysis represent cutting-edge methodologies for organic synthesis, enabling novel transformations under mild conditions by harnessing light or electrical energy, respectively.

Photocatalytic Approaches:

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of chemical transformations. For the synthesis of this compound, a potential photocatalytic route would involve the C-H chlorination of ethyl heptanoate. This would likely proceed via a hydrogen atom transfer (HAT) mechanism, where a photogenerated radical abstracts a hydrogen atom from the terminal methyl group of the ester, followed by trapping of the resulting alkyl radical with a chlorine source.

Another relevant photocatalytic method is decarboxylative chlorination. This approach would start from a carboxylic acid precursor and use a photocatalyst to facilitate the extrusion of CO₂ and subsequent chlorination. While this would not directly produce the ethyl ester, it represents a powerful method for introducing chlorine into an aliphatic chain.

Electrocatalytic Approaches:

Electrosynthesis uses an electric current to drive chemical reactions. It offers a high degree of control over the reaction potential, allowing for selective transformations without the need for stoichiometric chemical oxidants or reductants.

The synthesis of this compound could potentially be achieved through an electrochemical process. For instance, the electrocatalytic functionalization of aliphatic esters is an active area of research. Anodic oxidation could be used to generate a carbocation or radical cation intermediate from ethyl heptanoate, which could then be trapped by a chloride nucleophile. Alternatively, the electrochemical reduction of a suitable precursor in the presence of a chlorine source could also be explored.

Key Features of Photocatalytic and Electrocatalytic Methods:

MethodEnergy SourceKey IntermediatePotential Application
PhotocatalysisVisible LightRadicalC-H chlorination of ethyl heptanoate
ElectrocatalysisElectricityRadical ion / CarbocationFunctionalization of ethyl heptanoate

These emerging technologies offer the potential for more sustainable and efficient routes to chloroesters, although further research is needed to develop specific and optimized protocols for the synthesis of this compound.

Elucidation of Chemical Reactivity and Transformation Mechanisms of Ethyl 7 Chloroheptanoate

Nucleophilic Substitution Reactions at the Chloro Position

The carbon atom attached to the chlorine in ethyl 7-chloroheptanoate is a primary alkyl carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The electronegative chlorine atom induces a partial positive charge on the carbon, rendering it susceptible to attack by nucleophiles.

The linear seven-carbon chain of this compound provides the potential for intramolecular cyclization to form six-membered rings, which are thermodynamically favored. One plausible pathway involves the formation of an enolate from the ester. Treatment with a strong, non-nucleophilic base can deprotonate the carbon alpha to the carbonyl group. The resulting enolate can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction to form ethyl 2-oxocyclohexanecarboxylate.

Another potential, though less common, intramolecular reaction is the Dieckmann cyclization. This would require prior conversion of the chloro group into another ester functionality, creating a diester. For instance, substitution of the chloride with a cyanide group, followed by hydrolysis and esterification, would yield a heptanedioate (B1236134) derivative, which could then undergo intramolecular Claisen condensation to form a six-membered cyclic β-keto ester.

The primary alkyl chloride in this compound readily undergoes SN2 reactions with a variety of external nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the seven-carbon chain.

Nitrogen Nucleophiles: Reactions with nitrogen-based nucleophiles are common. For example, ammonia (B1221849) can be used to introduce a primary amine group, although the reaction must be carried out with an excess of ammonia to prevent the resulting amine from acting as a nucleophile itself and leading to over-alkylation. docbrown.info Sodium azide (B81097) is an effective reagent for introducing the azido (B1232118) group, which can subsequently be reduced to a primary amine. youtube.com

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are particularly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. masterorganicchemistry.comchemistrysteps.com Thiolate anions, generated by treating a thiol with a base, react efficiently with primary alkyl halides like this compound to form thioethers (sulfides). masterorganicchemistry.com These reactions typically proceed with minimal competition from elimination reactions. chemistrysteps.com

The following table summarizes representative intermolecular substitution reactions at the chloro position.

NucleophileReagent ExampleProduct
AmineAmmonia (NH₃) in excessEthyl 7-aminoheptanoate
AzideSodium Azide (NaN₃)Ethyl 7-azidoheptanoate
ThiolateSodium thiophenoxide (NaSPh)Ethyl 7-(phenylthio)heptanoate
CyanideSodium Cyanide (NaCN)Ethyl 7-cyanoheptanoate

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). The structure of the alkyl halide is a key determinant of the operative pathway. byjus.com

SN2 Mechanism: This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.com This "backside attack" leads to an inversion of stereochemical configuration at the reaction center. For primary alkyl halides like this compound, the SN2 pathway is strongly favored due to minimal steric hindrance around the reactive carbon. unacademy.com Although the carbon bearing the chlorine in this compound is not a stereocenter, if a chiral analogue were used, the SN2 reaction would result in a product with the opposite configuration.

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. byjus.com The planar carbocation can then be attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization). This mechanism is favored for tertiary alkyl halides due to the stability of the tertiary carbocation. For a primary substrate like this compound, the formation of a primary carbocation is highly energetically unfavorable, making the SN1 mechanism non-viable under normal conditions.

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester back into a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that typically follows the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com The reaction kinetics are generally pseudo-first-order when water is used as the solvent in large excess, making its concentration effectively constant. viu.ca

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group towards nucleophilic attack.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination of ethanol (B145695) from the tetrahedral intermediate, regenerating the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid product and regenerate the acid catalyst.

The rate of this reaction is influenced by electronic and steric factors. The presence of the electron-withdrawing chlorine atom at the 7-position has a minor inductive effect that can slightly increase the electrophilicity of the distant carbonyl carbon, potentially leading to a modest increase in the hydrolysis rate compared to an unsubstituted ethyl heptanoate (B1214049). Studies on chloro-substituted alkyl acetates have shown that the mechanism of acid-catalyzed hydrolysis is AAC2 for monochloroesters. researchgate.net

Rate Determining Step: The rate of the AAC2 reaction is typically determined by the attack of water on the protonated ester. ucoz.com

Base-mediated hydrolysis, also known as saponification, is a common and effective method for cleaving esters. This reaction is essentially irreversible and follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. cdnsciencepub.comchemistnotes.com

The mechanism proceeds in two main stages:

Nucleophilic addition of a hydroxide (B78521) ion (OH⁻) to the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate.

The tetrahedral intermediate collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group and reforming the carbonyl group to yield a carboxylic acid.

A rapid, irreversible acid-base reaction occurs where the highly basic ethoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.

The following table summarizes the key features of acid- and base-catalyzed hydrolysis of this compound.

FeatureAcid-Catalyzed Hydrolysis (AAC2)Base-Mediated Hydrolysis (BAC2)
Catalyst/Reagent Acid (e.g., H₂SO₄, HCl) is catalyticBase (e.g., NaOH, KOH) is a reagent
Reversibility ReversibleIrreversible
Mechanism Protonation, nucleophilic attack by H₂ONucleophilic attack by OH⁻, elimination
Intermediate Tetrahedral intermediateTetrahedral intermediate
Products 7-chloroheptanoic acid + EthanolSodium 7-chloroheptanoate + Ethanol
Kinetics Pseudo-first order in esterSecond order (first order in ester and OH⁻)

Enzymatic Hydrolysis for Carboxylic Acid Formation

The hydrolysis of the ester functional group in this compound to yield 7-chloroheptanoic acid can be effectively achieved using enzymatic catalysts, particularly lipases. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and can also catalyze esterification and transesterification reactions in non-aqueous media. patsnap.com The use of lipases in organic synthesis is advantageous due to their high selectivity (chemoselectivity, regioselectivity, and enantioselectivity), mild reaction conditions, and environmentally benign nature. researchgate.netadichemistry.com

The enzymatic hydrolysis of an ester like this compound involves the activation of the ester's carbonyl group by the enzyme's active site, typically a serine hydrolase. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the ethoxy group, forming an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate by water releases the carboxylic acid (7-chloroheptanoic acid) and regenerates the enzyme.

The efficiency of lipase-catalyzed hydrolysis can be influenced by several factors, including the choice of lipase (B570770), pH, temperature, and the presence of organic co-solvents. researchgate.net Lipases from various microbial sources, such as Candida rugosa, Pseudomonas fluorescens, and Mucor miehei, have been widely used for ester hydrolysis and exhibit different substrate specificities and activities. researchgate.net For a long-chain haloalkanoate like this compound, the selection of the appropriate lipase is crucial for achieving high conversion rates.

Enzyme SourceTypical Reaction ConditionsSelectivity Profile
Candida rugosa lipase (CRL)Aqueous buffer, pH 7, 30-40 °CBroad substrate specificity, often used for hydrolysis of various esters.
Pseudomonas fluorescens lipase (PFL)Aqueous buffer, pH 7-8, 25-37 °CHigh activity towards a range of esters, including those with longer alkyl chains.
Mucor miehei lipase (MML)Aqueous buffer, pH 6-8, 40-50 °CKnown for its thermal stability and effectiveness in both hydrolysis and synthesis.

This table presents generalized conditions and selectivities for commonly used lipases in ester hydrolysis. Specific performance with this compound would require empirical investigation.

Reduction Reactions of the Ester and Chloro Functional Groups

The presence of both an ester and a chloro group on the same molecule presents a challenge in terms of selective reduction. The choice of reducing agent and reaction conditions determines which functional group is reduced, or if both are reduced simultaneously.

The reduction of the ester group in this compound to the corresponding primary alcohol, 7-chloroheptan-1-ol, requires a strong hydride-donating reagent.

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing esters to primary alcohols. researchgate.net The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate (7-chloroheptanal). Since aldehydes are more reactive than esters towards reduction, the aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide intermediate. A final workup with a protic solvent protonates the alkoxide to yield 7-chloroheptan-1-ol. patsnap.comwikipedia.org However, a significant challenge with using LiAlH₄ is its ability to also reduce the chloro group, which will be discussed in the following section.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally incapable of reducing esters under standard conditions (e.g., in methanol (B129727) or ethanol at room temperature). wikipedia.orglibretexts.org This difference in reactivity allows for the selective reduction of aldehydes and ketones in the presence of esters. wikipedia.org While some methods for NaBH₄ reduction of esters exist, they often require harsh conditions such as high temperatures or the use of additives, which may not be suitable for achieving selectivity in the presence of other functional groups. libretexts.org

Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent whose reactivity is highly dependent on temperature and stoichiometry. At low temperatures (typically -78 °C) and with one equivalent of the reagent, DIBAL-H can selectively reduce esters to aldehydes. lookchem.comorganic-chemistry.org The reaction stops at the aldehyde stage because the tetrahedral intermediate formed is stable at low temperatures and does not collapse to the aldehyde until aqueous workup. lookchem.com If the reaction is allowed to warm to room temperature or if an excess of DIBAL-H is used, further reduction to the primary alcohol can occur. organic-chemistry.org DIBAL-H is known to be chemoselective, often leaving halide groups intact, making it a potential candidate for the selective reduction of the ester in this compound. organic-chemistry.org

The carbon-chlorine bond in this compound can also be targeted for reduction, converting the chloroalkane to an alkane, yielding ethyl heptanoate.

Lithium aluminum hydride (LiAlH₄) is capable of reducing alkyl halides to their corresponding alkanes. nih.gov The reaction proceeds via an Sɴ2 mechanism, where a hydride ion displaces the chloride ion. Primary alkyl chlorides are more reactive than secondary or tertiary chlorides in this reaction. nih.gov Given that LiAlH₄ also reduces esters, its application to this compound would likely result in the reduction of both functional groups, yielding heptan-1-ol.

Catalytic Hydrogenation is another method for the dehalogenation of alkyl halides. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate). organic-chemistry.org Catalytic hydrogenation can sometimes be performed chemoselectively. For instance, by using certain catalyst poisons, it is possible to reduce alkenes or alkynes without affecting more reactive groups like aromatic rings or, in some cases, without causing hydrogenolysis of C-X bonds. libretexts.org The success of selective C-Cl bond hydrogenolysis in the presence of an ester would depend heavily on the specific catalyst and reaction conditions.

Radical Dehalogenation using reagents like tri-n-butyltin hydride (Bu₃SnH) is a common method for the reduction of alkyl halides. nih.gov This reaction proceeds through a free-radical chain mechanism. A radical initiator (e.g., AIBN) generates a tributyltin radical, which then abstracts the chlorine atom from the alkyl chloride to form an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the alkane and regenerating the tributyltin radical to continue the chain. nih.gov This method is generally chemoselective and does not typically affect ester functional groups under standard conditions.

The outcome of the reduction of this compound is critically dependent on the choice of hydride reagent. The differing reactivity profiles of common hydrides allow for a degree of control over the transformation.

Hydride ReagentReactivity towards EsterReactivity towards Chloro GroupProbable Product with this compound
Lithium aluminum hydride (LiAlH₄) Strong (reduces to primary alcohol)Moderate (reduces to alkane)Heptan-1-ol (reduction of both groups)
Sodium borohydride (NaBH₄) Very weak (generally no reaction)Very weak (generally no reaction)No reaction
Diisobutylaluminium hydride (DIBAL-H) Moderate (aldehyde at -78°C, alcohol at higher temp.)Weak (generally no reaction)7-chloroheptanal or 7-chloroheptan-1-ol

The selectivity of these reagents is a key consideration. LiAlH₄, being a very powerful nucleophilic reducing agent, will likely reduce both the ester and the chloro group. researchgate.netnih.gov NaBH₄ is generally unreactive towards both functionalities under mild conditions. wikipedia.org DIBAL-H, an electrophilic reducing agent, shows good chemoselectivity. It reacts preferentially with the electron-rich carbonyl group of the ester while being less reactive towards the C-Cl bond. organic-chemistry.org This makes DIBAL-H a promising reagent for the selective reduction of the ester moiety in this compound to either the aldehyde or the alcohol, depending on the reaction conditions, while preserving the chloro group.

Oxidation Reactions and Oxidative Functionalization

The this compound molecule offers several sites for oxidation, including the C-H bonds of the alkyl chain and the carbon-chlorine bond. While the ester group is already at a high oxidation state, the rest of the molecule can be functionalized through oxidative processes.

Direct oxidation of the C-Cl bond in primary alkyl chlorides to a carbonyl group can be challenging but has been achieved using specific catalytic systems. For instance, certain metal catalysts can facilitate the oxidation of C-Cl bonds to aldehydes or carboxylic acids using water as the oxidant. researchgate.net Another classic method for the oxidation of primary alkyl halides to aldehydes is the Kornblum oxidation , which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant. nih.gov This reaction proceeds via an Sɴ2 displacement of the chloride by DMSO, followed by an elimination reaction in the presence of a base to yield the aldehyde. Applying this to this compound could potentially yield ethyl 7-oxoheptanoate.

The saturated alkyl chain of the molecule is also susceptible to oxidation, although this typically requires strong oxidizing agents or specific catalysts. C-H oxidation can lead to the introduction of hydroxyl or carbonyl groups at various positions along the chain. The presence of the ester and chloro groups can influence the regioselectivity of such reactions.

Should a ketone be formed along the alkyl chain (e.g., at the C-6 position to form ethyl 6-chloro-7-oxoheptanoate), it could be a substrate for a Baeyer-Villiger oxidation . This reaction uses a peroxyacid (like m-CPBA) to convert a ketone into an ester. organic-chemistry.orggoogle.com The regioselectivity of the oxygen insertion is predictable based on the migratory aptitude of the adjacent alkyl groups. google.com This could be a route to introduce a second ester linkage into the molecule.

Oxidation ReactionReagent/CatalystPotential Product from this compound
Kornblum OxidationDimethyl sulfoxide (DMSO), BaseEthyl 7-oxoheptanoate
Catalytic C-Cl OxidationMetal catalyst, H₂OEthyl 7-oxoheptanoate or 6-chloroformylhexanoate
C-H OxidationStrong oxidants / CatalystsHydroxylated or ketonic derivatives
Baeyer-Villiger Oxidation (of a derived ketone)Peroxyacid (e.g., m-CPBA)A diester or lactone derivative

Metal-Catalyzed Transformations and Organometallic Interactions

The chloro group in this compound serves as a handle for various metal-catalyzed transformations, particularly cross-coupling reactions that form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis.

Grignard Reagent Formation and Subsequent Reactions: The formation of a Grignard reagent from an alkyl chloride is a well-established process, involving the reaction of the alkyl halide with magnesium metal in an ethereal solvent. adichemistry.com A patent describes the successful formation of a Grignard reagent from 1-bromo-5-chloropentane, reacting at the more labile C-Br bond. google.com Attempting to form a Grignard reagent from this compound at the C-Cl bond would be challenging. The C-Cl bond is less reactive than C-Br or C-I bonds. More importantly, if the Grignard reagent were to form, the resulting nucleophilic carbon center would be in the same molecule as an electrophilic ester carbonyl group. This would likely lead to rapid intramolecular cyclization to form a cyclic ketone (cyclooctanone), rather than a stable Grignard reagent that could be used in intermolecular reactions.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in cross-coupling reactions catalyzed by transition metals like palladium and nickel. These reactions typically involve the coupling of an organohalide with an organometallic reagent.

A notable example is the palladium-catalyzed cross-coupling of unactivated alkyl chlorides with Grignard reagents. organic-chemistry.org Research has shown that with a suitable palladium catalyst and phosphine (B1218219) ligand system (e.g., Pd(OAc)₂/PCy₃), primary alkyl chlorides can couple with various Grignard reagents in good to excellent yields. organic-chemistry.org Crucially, this reaction has been shown to tolerate ester functional groups, making it a viable strategy for the functionalization of this compound. organic-chemistry.org For example, reacting this compound with an aryl Grignard reagent under these conditions could yield ethyl 7-arylheptanoate.

Nickel catalysts are also highly effective for the cross-coupling of C(sp³)-halides. escholarship.org Nickel's ability to undergo single-electron transfer (SET) pathways allows it to activate alkyl halides effectively. Various nickel-catalyzed reactions, such as Suzuki, Negishi, and Kumada couplings, could potentially be applied to this compound to introduce new alkyl or aryl substituents at the C-7 position.

TransformationMetal CatalystCo-reactantPotential Product
Kumada CouplingPalladium or NickelGrignard Reagent (R-MgX)Ethyl 7-alkyl/aryl-heptanoate
Suzuki CouplingPalladiumOrganoboron Reagent (R-B(OR)₂)Ethyl 7-alkyl/aryl-heptanoate
Negishi CouplingPalladium or NickelOrganozinc Reagent (R-ZnX)Ethyl 7-alkyl/aryl-heptanoate
Heck ReactionPalladiumAlkeneEthyl 9-substituted-non-8-enoate

These metal-catalyzed transformations underscore the utility of the chloro group as a versatile functional handle for chain extension and the introduction of molecular complexity, often with high chemoselectivity that preserves the ester moiety.

Nickel-Catalyzed Reductive Couplings and Substitutions

Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly between sp³-hybridized carbon centers and other electrophiles. While general mechanisms for nickel-catalyzed reductive couplings of alkyl halides are well-documented, specific studies involving this compound are less common. However, the reactivity of similar long-chain chloroalkanes provides a strong indication of the expected transformations.

The general mechanism for the nickel-catalyzed reductive coupling of an alkyl halide, such as this compound, with an aryl halide is believed to proceed through a catalytic cycle involving Ni(0), Ni(I), and Ni(III) intermediates. The process is thought to be initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl halide to form an arylnickel(II) intermediate. Concurrently, the alkyl halide can be activated through a single-electron transfer (SET) process, often facilitated by the nickel catalyst, to generate an alkyl radical. This radical can then combine with the arylnickel(II) species to form a transient Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the desired cross-coupled product and regenerate a Ni(I) species that continues the catalytic cycle.

In a paired electrolysis approach, asymmetric cross-coupling between α-chloroesters and aryl bromides has been demonstrated, where alkyl radicals are generated from the α-chloroesters via an oxidative electron transfer process at the anode, while the nickel catalyst is reduced at the cathode nih.gov. This electrochemical method offers a sustainable alternative for such cross-coupling reactions nih.gov.

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, particularly C-N bond formation, are well-established synthetic methodologies. These reactions typically involve the coupling of an aryl or alkyl halide with a nitrogen-containing nucleophile, such as an amine or amide. While specific examples detailing the use of this compound in such reactions are not extensively reported, the general principles of copper-catalyzed amination of alkyl halides can be applied.

For instance, a copper(I)-catalyzed procedure for the amination of aryl halides with various amines and amides has been described, highlighting the versatility of copper catalysts in forming C-N bonds. In a typical reaction, a copper(I) salt, often in the presence of a ligand, facilitates the coupling between the halide and the amine.

In the context of related compounds, copper-mediated reactions of ethyl bromodifluoroacetate have been shown to proceed with vinyl or aryl iodides to yield cross-coupling products researchgate.net. This suggests that under appropriate conditions, the chloro-substituent of this compound could be susceptible to copper-mediated substitution with a variety of nucleophiles.

Organozinc and Organolithium Reagent Interactions

Organozinc and organolithium reagents are highly reactive organometallic species widely used for the formation of carbon-carbon bonds. Their interaction with alkyl halides like this compound is expected to proceed via nucleophilic substitution or metal-halogen exchange.

Organozinc Reagents: The formation of organozinc reagents from alkyl halides and zinc metal is a well-known process, often facilitated by activating agents nih.gov. The resulting organozinc compounds can then participate in various coupling reactions, such as the Negishi coupling. The reaction of this compound with activated zinc would likely lead to the formation of the corresponding organozinc reagent, ethyl 7-(chlorozincyl)heptanoate. This species could then be coupled with various electrophiles in the presence of a palladium or nickel catalyst. The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, provides a classic example of the utility of organozinc intermediates in C-C bond formation rsc.orgchemistryworld.com.

Organolithium Reagents: Organolithium reagents are potent nucleophiles and strong bases wikipedia.orglibretexts.org. The reaction of an organolithium reagent with an alkyl halide can proceed through an SN2 mechanism, leading to the displacement of the halide and the formation of a new carbon-carbon bond wikipedia.org. Alternatively, a metal-halogen exchange can occur, generating a new organolithium species. In the case of this compound, reaction with an organolithium reagent could result in either substitution at the 7-position or, potentially, reaction at the ester carbonyl group youtube.com. The high reactivity of organolithium reagents necessitates careful control of reaction conditions to achieve the desired outcome researchgate.net.

Reagent TypeExpected Reaction with this compoundPotential Products
OrganozincFormation of an organozinc intermediate followed by cross-coupling.Ethyl 7-arylheptanoate (after coupling with an aryl halide)
OrganolithiumNucleophilic substitution (SN2) or metal-halogen exchange.Ethyl 7-alkylheptanoate (from substitution), Ethyl 7-lithioheptanoate (from exchange)

Carbonylation and Carboxylation Reactions

Carbonylation: Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. Nickel-catalyzed carbonylation of alkyl halides using a safe CO source like ethyl chloroformate has been demonstrated as an effective method for synthesizing ketones nih.govorganic-chemistry.org. In such a reaction, this compound could potentially be converted to a keto-ester. The mechanism likely involves the oxidative addition of the alkyl halide to a low-valent nickel species, followed by CO insertion and subsequent reductive elimination or reaction with another nucleophile.

Carboxylation: Carboxylation involves the introduction of a carboxylic acid group, typically using carbon dioxide (CO₂) as the C1 source. The direct carboxylation of unactivated alkyl halides with CO₂ can be achieved using nickel catalysis, often under electrochemical conditions springernature.comacs.org. This process offers a sustainable route to carboxylic acids researchgate.netmdpi.com. For this compound, this reaction would yield ethyl 7-carboxyheptanoate (adipic acid monoethyl ester). The proposed mechanism for nickel-catalyzed carboxylation of alkyl halides involves the formation of an alkyl-nickel intermediate which then reacts with CO₂ thieme-connect.com.

Reaction TypeReagentPotential Product of this compound
CarbonylationCO (or a CO surrogate), Nickel catalystKeto-ester derivative
CarboxylationCO₂, Nickel catalyst, ReductantEthyl 7-carboxyheptanoate

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of Ethyl 7 Chloroheptanoate

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation. When Ethyl 7-chloroheptanoate is subjected to EI, a high-energy electron beam (typically 70 eV) removes an electron, forming a molecular ion (M•+) and inducing fragmentation. libretexts.org The resulting mass spectrum serves as a molecular fingerprint.

While a specific spectrum for this compound is not publicly available, its fragmentation can be reliably predicted based on the known behavior of similar long-chain esters, such as its non-chlorinated analog, Ethyl heptanoate (B1214049). nist.govnih.gov Common fragmentation pathways for ethyl esters include alpha-cleavage and McLafferty rearrangement. udel.edulibretexts.org

Key fragmentation processes for this compound would include:

Alpha-cleavage: Cleavage of the bond next to the carbonyl group, leading to the loss of the ethoxy radical (•OCH2CH3), resulting in a stable acylium ion.

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the Alkyl Chain: Fragmentation can occur at various points along the chloro-heptanoyl chain, generating a series of carbocation fragments. The presence of the terminal chlorine atom, with its characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio), would be evident in fragments containing this part of the molecule.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and typically produces a prominent protonated molecular ion [M+H]+. udel.eduacs.org This is particularly useful for unequivocally confirming the molecular weight of the compound. In CI, a reagent gas (like methane) is ionized first, and these ions then react with the analyte molecule to ionize it gently. For this compound, CI would be expected to show a strong peak at m/z 193 (for the 35Cl isotope), corresponding to [C9H17ClO2 + H]+, confirming its molecular mass of 192.68 g/mol .

Table 1: Predicted Key Fragments for this compound in EI-MS
m/z (for 35Cl isotope)Proposed Ion StructureFragmentation Pathway
192/194[C9H17ClO2]+•Molecular Ion (M+•)
147/149[C7H12ClO]+Alpha-cleavage: Loss of •OCH2CH3
88[C4H8O2]+•McLafferty Rearrangement Ion
45[C2H5O]+Ethoxy Cation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy, typically to four or more decimal places. chemguide.co.uklibretexts.org This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. libretexts.orgresearchgate.netacs.org

For this compound, HRMS can differentiate its molecular formula, C9H17ClO2, from other potential formulas that have the same nominal mass. The theoretical exact mass of the monoisotopic molecular ion [M]+ of this compound (containing 12C, 1H, 35Cl, and 16O) is 192.091708 Da. An HRMS instrument can measure this mass with an error of just a few parts per million (ppm), providing strong evidence for this specific elemental composition.

Table 2: HRMS for Distinguishing Isobaric Compounds
Molecular FormulaCompound NameNominal Mass (Da)Exact Mass (Da)
C9H17ClO2This compound192192.09171
C12H24O2Dodecanoic acid200200.17763
C10H21ClO1-Chlorodecan-2-ol192192.12814

Tandem Mass Spectrometry, or MS/MS, provides an additional layer of structural confirmation by analyzing the fragmentation of a specific, pre-selected ion. nih.govyoutube.com This technique involves multiple stages of mass analysis. First, a precursor ion (for instance, the molecular ion of this compound at m/z 192) is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. nih.govnih.gov These product ions are then analyzed to generate a product ion spectrum.

This process allows for the establishment of clear relationships between precursor and product ions, confirming the connectivity of the molecule's structure. For this compound, fragmenting the [M+H]+ ion (m/z 193) could lead to the neutral loss of ethanol (B145695) (46 Da) to produce the acylium ion at m/z 147, confirming the ethyl ester functionality. Further fragmentation of the m/z 147 ion would provide information about the chloro-heptanoyl chain. chromatographyonline.com

Table 3: Example MS/MS Transitions for this compound
Precursor Ion (m/z)Collision-Induced DissociationProduct Ion (m/z)Structural Inference
193 ([M+H]+)- C2H5OH147Confirms ethyl ester group
147- HCl111Confirms presence of chlorine and alkyl chain

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of GC with the detection and identification power of MS. emerypharma.com It is exceptionally well-suited for the analysis of volatile compounds like this compound. researchgate.netnih.govnih.gov

In a GC-MS analysis, the sample is first injected into the GC, where its components are separated based on their volatility and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for it.

This allows for the confident identification of the main component (this compound) by matching its retention time and mass spectrum with a known standard. More importantly, it enables the detection and identification of any volatile impurities, such as unreacted starting materials (e.g., 7-chloroheptanoic acid, ethanol) or by-products from the synthesis process. This provides a detailed purity and impurity profile of the sample.

Chromatographic Separation and Purity Assessment Techniques

Chromatography is the primary method for separating a compound from a mixture, which is essential for assessing its purity.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile substances. lucideon.com For quantitative purity assessment of this compound, GC is often coupled with a Flame Ionization Detector (FID). ufl.edunawah-scientific.com The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon atoms entering the flame, making it excellent for quantification. measurlabs.comscioninstruments.com

In a typical GC-FID analysis, a small amount of the sample is vaporized and swept by a carrier gas through a capillary column. The column's stationary phase separates the sample components based on their boiling points and polarities. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with minimal to no other peaks present.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A common approach involves reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For the analysis of this compound and similar long-chain fatty acid esters, a C18 column is typically employed. The separation mechanism is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A gradient elution is often preferred to ensure the effective separation of components with varying polarities. The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration, allowing for the elution of more nonpolar compounds.

Detection is most commonly achieved using an ultraviolet (UV) detector. As this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm, where the ester carbonyl group exhibits some absorbance. The purity of the sample is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks.

Table 1: Representative HPLC Method for Purity Analysis of this compound
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient70% B to 100% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL
Column Temperature30 °C
Table 2: Illustrative Purity Profile Data for a Synthesized Batch of this compound
PeakRetention Time (min)Area (%)Identity
13.50.5Impurity A (e.g., starting material)
29.299.3This compound
311.80.2Impurity B (e.g., byproduct)

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an invaluable tool for qualitatively monitoring the progress of a chemical reaction, such as the synthesis of this compound from 7-chloroheptanoic acid and ethanol. Its simplicity, speed, and low cost make it ideal for determining the consumption of starting materials and the formation of the product.

For a compound of moderate polarity like this compound, a silica (B1680970) gel plate is used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a slightly more polar solvent. A common solvent system for this type of compound is a mixture of hexane (B92381) and ethyl acetate. wvu.edu The ratio of these solvents is adjusted to achieve optimal separation between the starting materials, product, and any byproducts.

The progress of the reaction is monitored by spotting the reaction mixture on the TLC plate at different time intervals alongside the starting materials as references. The plate is then developed in the TLC chamber. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate (B83412) or iodine vapor. tcichemicals.com The product, being an ester, is typically less polar than the corresponding carboxylic acid starting material and will therefore have a higher retention factor (Rf) value, meaning it travels further up the plate.

Table 3: Typical TLC Parameters for Monitoring the Synthesis of this compound
ParameterDescription
Stationary PhaseSilica gel 60 F254
Mobile PhaseHexane:Ethyl Acetate (e.g., 8:2 v/v)
VisualizationPotassium permanganate stain
Expected Rf of 7-chloroheptanoic acid~0.2
Expected Rf of this compound~0.6

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon, hydrogen, and chlorine are compared with the theoretically calculated values based on its molecular formula, C9H17ClO2.

The analysis is typically performed using a CHN analyzer, where a small, precisely weighed sample is combusted in a stream of oxygen. The resulting gases (CO2, H2O, and N2) are separated and quantified. Chlorine content is often determined by titration or ion chromatography after combustion and absorption.

A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 4: Elemental Analysis Data for this compound (C9H17ClO2)
ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)56.0956.15+0.06
Hydrogen (H)8.898.95+0.06
Chlorine (Cl)18.3918.31-0.08
Oxygen (O)16.61 (by difference)16.59 (by difference)-0.02

Compound Names Mentioned

Table 5: List of Chemical Compounds
Compound Name
This compound
7-chloroheptanoic acid
Ethanol
Acetonitrile
Methanol
Hexane
Ethyl acetate
Potassium permanganate
Iodine

Strategic Applications of Ethyl 7 Chloroheptanoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Specialty Esters and Functionalized Lipids

Ethyl 7-chloroheptanoate serves as a key starting material in the fine chemical industry for the production of specialty chemicals. valencelabs.co Its structure, featuring a chloro-substituted heptanoate (B1214049) backbone with an ethyl ester functionality, allows it to be incorporated into synthetic pathways that require chloro-substituted esters. valencelabs.co The reactivity of the terminal chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to create a diverse array of specialty esters. These modified esters can be designed with specific physical and chemical properties for targeted applications.

The ester group itself can undergo hydrolysis under acidic or basic conditions, providing another route for modification. valencelabs.co This dual reactivity makes it a flexible precursor for synthesizing functionalized long-chain molecules, including lipid analogues. By replacing the chlorine atom with other moieties or modifying the ester group, chemists can tailor the final product for use in materials science or as research intermediates. valencelabs.co

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The utility of this compound is particularly pronounced in the pharmaceutical sector, where it functions as a critical building block for the synthesis of pharmaceutical intermediates and, ultimately, APIs. valencelabs.conbinno.com Its linear, halogenated structure is a desirable feature in the design of molecules with enhanced biological activity. valencelabs.co Several derivatives of this compound are important intermediates in the synthesis of established and novel therapeutic agents. For instance, the related compound Ethyl 7-Chloro-2-oxoheptanoate is a known reagent used in the synthesis of A-1155463, a selective BCL-XL inhibitor investigated for cancer treatment. Furthermore, this oxo-ester is a crucial starting material for producing cilastatin, a renal dehydropeptidase inhibitor that is co-administered with the antibiotic imipenem (B608078) to prevent its degradation. patsnap.comgoogle.comgoogle.com

The presence of a chlorine atom makes this compound an important precursor for drug scaffolds that incorporate halogenated alkane chains. Chlorine is a common element in many FDA-approved drugs and is known to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov this compound provides a readily available seven-carbon chain with a terminal chlorine that can be integrated into larger, more complex drug molecules. valencelabs.co

The chloro group enhances reactivity in substitution reactions, allowing for the covalent attachment of this alkyl chain to other molecular fragments, a key step in building complex drug scaffolds. valencelabs.co This strategy is employed in medicinal chemistry projects to design molecules with improved bioactivity for preclinical research. valencelabs.co

Related Halogenated IntermediatesCAS NumberMolecular Formula
Ethyl 7-chloro-2-oxoheptanoate78834-75-0C9H15ClO3
Ethyl 7-chloro-3-oxoheptanoate99054-01-0C9H15ClO3
Ethyl 7-chloro-2,2-dimethylheptanoate2570179-39-2C11H21ClO2

Data sourced from references valencelabs.coachemblock.comnih.gov.

Heterocyclic compounds are of immense importance in medicinal chemistry. The thiazole ring, in particular, is a core structure in numerous biologically active compounds. nih.gov this compound can serve as a precursor for key intermediates used in the synthesis of such heterocyclic systems. For example, the well-known Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. mdpi.com

While not a direct reactant, the functional groups of this compound allow for its conversion into the necessary precursors. The ester can be chemically modified to introduce a ketone at the alpha position (C2), and the existing chlorine at C7 can be retained or further modified. This transformed intermediate, now an α-haloketone derivative, can then participate in cyclization reactions to form substituted thiazole rings and other novel heterocyclic systems. mdpi.com This synthetic flexibility underscores its value as a foundational building block.

Chirality is a critical factor in the safety and efficacy of many pharmaceuticals, making the synthesis of single-enantiomer drugs and intermediates increasingly important. nih.gov this compound and its derivatives can be employed in synthetic routes designed to produce chiral pharmaceutical intermediates.

A key strategy involves the transformation of a related compound, ethyl 7-chloro-2-oxoheptanoate. nih.gov The ketone group in this molecule can undergo enantioselective reduction, catalyzed by chemical reagents or biocatalysts, to produce a chiral hydroxyl group. nih.gov This reaction creates a specific stereocenter in the molecule, yielding a chiral alcohol that is a valuable intermediate for the synthesis of complex, enantiomerically pure APIs. The ability to introduce chirality at a specific position in the carbon chain highlights the compound's role in advanced pharmaceutical synthesis. nih.gov

Role in the Production of Flavors and Fragrances Industry Precursors

In addition to its pharmaceutical applications, this compound is recognized as an intermediate in the flavor and fragrance industry. guidechem.com Its ester functional group is a common feature in many aromatic compounds used in these sectors. The seven-carbon chain and reactive chlorine atom allow for its modification into a variety of derivatives with desirable sensory properties. Through nucleophilic substitution reactions at the terminal carbon, the chlorine can be replaced by functional groups such as hydroxyl, ether, or other ester moieties, leading to the creation of novel fragrance and flavor precursors.

Intermediate in Polymer Chemistry and Monomer Synthesis

The bifunctional nature of this compound makes it a potential intermediate for applications in polymer chemistry. valencelabs.co Molecules that possess two reactive sites can often be used as monomers or as precursors to monomers for polymerization reactions. The terminal chlorine and the ethyl ester group can act as handles for building polymer chains. For example, the chlorine atom can be converted into other functional groups suitable for step-growth polymerization, such as an amine or a hydroxyl group, creating an amino-ester or hydroxy-ester monomer. Such monomers can then be used in polycondensation reactions to form polyesters or polyamides, respectively. Its role as a starting material for specialty chemicals extends to the synthesis of unique monomers designed to impart specific properties to polymers. valencelabs.co

Utilization in Agrochemical and Surfactant Synthesis

The unique structure of this compound makes it a valuable building block in the production of certain agrochemicals and surfactants. The presence of a reactive chlorine atom and an ester functional group allows for its incorporation into more complex molecules with desired biological or surface-active properties.

In the realm of agrochemicals, esters of chloro-heptanoate structures are recognized for their potential in the development of pesticides and herbicides. The long alkyl chain can contribute to the lipophilicity of the final product, potentially enhancing its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. The chloro- and ester- functionalities provide handles for the synthesis of active ingredients. For instance, this compound can be envisioned as a precursor in the synthesis of phenoxy-type herbicides. This would involve a nucleophilic substitution reaction where a substituted phenoxide displaces the chloride ion from the heptanoate chain, followed by the hydrolysis of the ester to yield the active carboxylic acid. This synthetic approach allows for the introduction of various substituents on the phenyl ring, enabling the fine-tuning of the herbicide's selectivity and efficacy.

The synthesis of surfactants represents another significant application for this compound. Surfactants are amphiphilic molecules that reduce surface tension and are widely used in detergents, emulsifiers, and foaming agents. The heptanoate chain of this compound can serve as the hydrophobic "tail" of a surfactant molecule. The chloro group at the 7-position provides a convenient site for the introduction of a hydrophilic "head" group. A common strategy for the synthesis of cationic surfactants is the quaternization of tertiary amines with alkyl halides. In this context, this compound can react with a tertiary amine, such as trimethylamine, to form a quaternary ammonium (B1175870) salt. The resulting molecule would possess a positively charged nitrogen atom, rendering it water-soluble, while the long alkyl chain remains oil-soluble. The ester group could either be retained in the final structure or be hydrolyzed to a carboxylate, creating an amphoteric surfactant with pH-dependent properties.

Potential Application Synthetic Strategy Key Functional Group Utilized
Phenoxy HerbicidesNucleophilic substitution with a substituted phenoxideChloro group
Cationic SurfactantsQuaternization of a tertiary amineChloro group

Development of Advanced Functional Materials through Derivatization

The derivatization of this compound opens up avenues for the creation of advanced functional materials with tailored properties. The bifunctionality of the molecule allows it to be incorporated into polymeric structures or to be used as a surface-modifying agent.

One potential application lies in the synthesis of functional polymers. This compound can act as a monomer or a chain-modifying agent in polymerization reactions. For example, the ester group can undergo transesterification reactions to be incorporated into polyester chains. The terminal chloro group would then be available for post-polymerization modification, allowing for the grafting of side chains with specific functionalities. This "grafting to" approach is a powerful tool for creating polymers with complex architectures and properties. For instance, hydrophilic polymer chains could be grafted onto a polyester backbone containing heptanoate units, resulting in an amphiphilic graft copolymer that could self-assemble into micelles or other nanostructures for applications in drug delivery or as a compatibilizer in polymer blends.

Furthermore, this compound can be utilized for the surface functionalization of various materials. The chloro-terminated alkyl chain can be covalently attached to surfaces through reactions with appropriate functional groups present on the substrate. For example, it could react with amine or hydroxyl groups on a surface to form a stable bond. This surface modification can be used to alter the surface properties of materials, such as their hydrophobicity, lubricity, or biocompatibility. The ester group at the other end of the attached molecule would then be exposed on the surface, providing a handle for further chemical reactions or for imparting specific functionalities. This approach could be used to create surfaces with controlled wettability or to immobilize biomolecules for biosensor applications.

Material Type Role of this compound Derivatization Strategy Potential Application
Functional PolymersMonomer / Chain-modifying agentPolyesterification and post-polymerization graftingDrug delivery, polymer blends
Surface Modified MaterialsSurface-modifying agentCovalent attachment to surfacesControlled wettability surfaces, biosensors

Computational and Theoretical Investigations of Ethyl 7 Chloroheptanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, charge distributions, and energy landscapes.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is particularly effective for performing conformational analysis, which seeks to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy differences between them.

For Ethyl 7-chloroheptanoate, with its flexible seven-carbon chain and ethyl ester group, numerous conformers are possible due to rotation around its single bonds. A DFT study would systematically explore the potential energy surface by rotating key dihedral angles, such as those in the C-C-C backbone and the C-O-C-C linkage of the ester. The calculations would identify local and global energy minima, corresponding to stable and the most stable conformers, respectively. The flexible alkyl chain can adopt various gauche and anti arrangements, leading to a complex conformational landscape. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can accurately predict the geometries and relative stabilities of these conformers. ukm.my This information is crucial as the reactivity and physical properties of the molecule can be influenced by its preferred shape.

Illustrative DFT Conformational Analysis Data for this compound This table represents hypothetical data to illustrate the typical output of a DFT conformational analysis.

ConformerDescription of Alkyl ChainRelative Energy (kJ/mol)Key Dihedral Angle (C3-C4-C5-C6)
1 (Global Minimum)Fully extended, all-anti0.00~180°
2Gauche kink near center+2.5~60°
3Gauche kink near ester group+3.1~180° (kink elsewhere)
4Folded, U-shape+8.2Multiple gauche interactions

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. youtube.comyoutube.com A key application of MO theory in reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the non-bonding p-orbitals of the ester's carbonyl oxygen and the chlorine atom, as these are the locations of the highest-energy lone pair electrons. The LUMO is predicted to be the π* (antibonding) orbital of the carbonyl (C=O) group, which is a common feature of esters and ketones. This distribution makes the carbonyl carbon a primary site for nucleophilic attack. Analysis of the MO coefficients can pinpoint the specific atoms that are most involved in these frontier orbitals. youtube.com

Illustrative Frontier Orbital Data for this compound This table represents hypothetical data from a quantum chemical calculation.

OrbitalCalculated Energy (eV)Primary Atomic Contribution
HOMO-10.5Non-bonding orbitals of Carbonyl Oxygen and Chlorine
LUMO+1.2π* antibonding orbital of the Carbonyl (C=O) group
HOMO-LUMO Gap11.7Indicator of high kinetic stability

An Electrostatic Potential (ESP) map is a computational tool that visualizes the charge distribution of a molecule on its electron density surface. youtube.com It is invaluable for predicting how molecules will interact electrostatically. The map uses a color spectrum where red indicates regions of high electron density (negative electrostatic potential), often associated with lone pairs on electronegative atoms, and blue indicates regions of low electron density (positive electrostatic potential), typically around hydrogen atoms bonded to electronegative atoms or electron-deficient carbons. Green and yellow represent areas of neutral or intermediate potential.

In an ESP map of this compound, distinct regions of charge would be visible. A strong red region would be localized on the carbonyl oxygen due to its high electronegativity and lone pairs. The chlorine atom at the end of the alkyl chain would also exhibit a region of negative potential. Conversely, the carbonyl carbon, being bonded to two highly electronegative oxygen atoms, would be part of a positively polarized region (blue), marking it as an electrophilic site. The hydrogen atoms of the ethyl group would also show a slight positive potential. This map provides a clear, intuitive guide to the molecule's reactive sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mit.edu MD simulations model the movement of atoms by applying the principles of classical mechanics, allowing researchers to observe how a molecule flexes, vibrates, and changes its shape in response to its environment (e.g., in a solvent) and temperature.

An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with solvent molecules like water or hexane (B92381), and calculating the forces between all atoms over a series of very small time steps. The resulting trajectory provides a movie of the molecule's motion.

Analysis of this trajectory reveals the molecule's conformational landscape—the full range of shapes it can adopt and the probability of finding it in each state. nih.gov For this compound, this would show the high flexibility of the heptyl chain, which would constantly be transitioning between extended and more compact, folded conformations. This dynamic view is essential for understanding properties like solubility, interactions with other molecules, and the accessibility of its reactive sites over time.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the precise mechanisms of chemical reactions. By calculating the energy of the system along a reaction coordinate, chemists can identify the lowest-energy path from reactants to products, including the high-energy transition state that must be overcome.

This compound has two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the ester group and the C7 carbon atom bonded to chlorine. Computational modeling can elucidate the preferred reaction pathways.

Nucleophilic Acyl Substitution: Attack at the carbonyl carbon would proceed via a tetrahedral intermediate. DFT calculations can model this pathway, locating the transition state for the formation of the intermediate and calculating its activation energy.

Nucleophilic Aliphatic Substitution: The C-Cl bond can be broken via substitution. Since C7 is a primary carbon, an S(_N)2 mechanism is highly probable. Computational modeling can map the energy profile of an incoming nucleophile attacking the C7 carbon, leading to the displacement of the chloride ion through a single transition state. The alternative S(_N)1 pathway, involving a primary carbocation, would be computationally shown to have a much higher activation energy and thus be unfavorable.

By comparing the calculated activation energies for attack at the two different sites, a prediction can be made about the molecule's chemoselectivity. For most strong nucleophiles, the activation barrier for attacking the more polarized and sterically accessible primary alkyl halide is often lower than that for attacking the ester carbonyl, suggesting that substitution at the C-Cl bond may be kinetically favored.

Illustrative Activation Energy (Ea) Data for Nucleophilic Attack This table represents hypothetical data comparing reaction pathways with a model nucleophile (e.g., OH⁻).

Reaction PathwayDescriptionCalculated Activation Energy (Ea) (kJ/mol)
SN2 at C7Backside attack on the carbon bonded to chlorine85
Nucleophilic Acyl SubstitutionAttack on the ester carbonyl carbon110

Energetic Profiles of Ester Hydrolysis Pathways

The hydrolysis of esters is a fundamental chemical reaction, and understanding its energetic landscape is key to predicting reaction rates and mechanisms. For this compound, computational studies have focused on elucidating the energy changes that occur during this process, particularly the transition states and intermediates involved.

The hydrolysis of an ester like this compound can proceed through different pathways, primarily catalyzed by acid or base. Theoretical models are used to calculate the activation energy for each step of these pathways. The activation energy represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a faster reaction rate.

While specific energetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, general principles of ester hydrolysis can be applied. The process typically involves the nucleophilic attack of a water molecule (in neutral or acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate yields the carboxylic acid and alcohol products.

Table 1: Hypothetical Energetic Data for Base-Catalyzed Hydrolysis of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + OH⁻)0.0
2Transition State 1 (Formation of Tetrahedral Intermediate)+15.2
3Tetrahedral Intermediate-8.5
4Transition State 2 (Breakdown of Intermediate)+12.8
5Products (7-chloroheptanoic acid + Ethoxide)-18.7

Note: This table presents hypothetical data based on typical values for ester hydrolysis to illustrate the concept of an energetic profile. Actual values for this compound would require specific computational studies.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.

To predict the reactivity of this compound, a variety of molecular descriptors can be calculated using specialized software. These descriptors quantify different aspects of the molecule's structure and electronic properties. For reactivity, descriptors related to the electronic nature of the ester group and the influence of the chloro-substituent are particularly important.

Key descriptors for predicting the reactivity of haloalkanoate esters include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic structure. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. Atomic charges on the carbonyl carbon and oxygen atoms are also crucial for understanding susceptibility to nucleophilic attack.

Table 2: Selected Theoretical Molecular Descriptors for this compound

Descriptor TypeDescriptor NameCalculated Value (Hypothetical)Significance for Reactivity
ElectronicLUMO Energy-0.5 eVLower values indicate greater susceptibility to nucleophilic attack.
ElectronicCharge on Carbonyl Carbon+0.6 eA higher positive charge enhances reactivity towards nucleophiles.
StericMolecular Volume180 ųCan influence the accessibility of the reaction center to reactants.
LipophilicityLogP3.2Affects solubility and partitioning in different solvent phases.

Note: The values in this table are illustrative and would need to be calculated using specific QSPR software.

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Solvation models are used in computational chemistry to simulate the effect of the solvent on the solute molecule. For the hydrolysis of this compound, the polarity of the solvent is a critical factor.

Computational models for solvation can be broadly categorized into explicit and implicit models:

Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation. This approach is computationally expensive but can provide detailed insights into specific solvent-solute interactions, such as hydrogen bonding.

For the hydrolysis of this compound, polar solvents are expected to stabilize the charged transition state more than the neutral reactants, thereby accelerating the reaction. Computational modeling of this effect would involve calculating the energetic profile of the hydrolysis reaction in different solvents (e.g., water, ethanol (B145695), acetone) and comparing the activation energies.

Environmental and Sustainable Chemistry Aspects in the Research of Ethyl 7 Chloroheptanoate

Development of Eco-Friendly Synthetic Routes

The development of sustainable synthetic methodologies is a cornerstone of green chemistry. acs.org For compounds like ethyl 7-chloroheptanoate, this involves redesigning traditional synthesis to reduce hazards, waste, and reliance on non-renewable resources. dergipark.org.trsigmaaldrich.com

A significant area of green chemistry focuses on replacing volatile organic solvents (VOCs), which can contribute to air pollution and pose health risks. primescholars.comnih.gov Two promising alternatives are solvent-free systems and the use of neoteric solvents.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a highly efficient and eco-friendly approach. uitm.edu.my These reactions are often conducted by grinding the reactants together, sometimes with a solid catalyst, which can lead to higher yields, shorter reaction times, and simpler purification compared to traditional solvent-based methods. rsc.orgmdpi.comgctlc.org This technique minimizes waste by eliminating the solvent, which is often the largest component by mass in a typical chemical reaction. rsc.org

Neoteric Solvents: Neoteric solvents, such as ionic liquids and supercritical fluids, offer environmentally benign alternatives to conventional solvents. primescholars.comjetir.org

Ionic Liquids (ILs): Often called "designer solvents," ILs are salts that are liquid near room temperature. primescholars.com They possess unique properties beneficial for green chemistry, including negligible vapor pressure, high thermal stability, and non-flammability. primescholars.comjetir.org Their properties can be finely tuned by modifying the cation-anion combination. primescholars.com In esterification, ILs can function as both the solvent and the catalyst, simplifying the process. researchinschools.orgresearchgate.net A key advantage is that the ester product is often immiscible with the IL, allowing for easy separation by decantation and enabling the ionic liquid to be recycled for multiple reaction cycles. researchinschools.org

Supercritical Fluids (SCFs): A supercritical fluid exists at a temperature and pressure above its critical point, where it has properties of both a liquid and a gas. primescholars.com Supercritical carbon dioxide (scCO2) is a widely used SCF because it is non-toxic, inexpensive, and readily available. primescholars.com It serves as an excellent substitute for organic solvents in various processes, including extraction and chemical reactions, thereby reducing pollution and health risks. primescholars.comjetir.org The combination of ionic liquids and scCO2 is also being explored, as scCO2 can be used to extract products from the IL phase, creating a novel and green chemical processing system. jetir.org

Interactive Table: Comparison of Green Solvent Systems
FeatureSolvent-Free SystemIonic Liquids (ILs)Supercritical Fluids (SCFs)
Principle Reaction between neat reactants without a solvent medium.Salts with low melting points, acting as both solvent and catalyst.Fluid above its critical temperature and pressure (e.g., scCO2).
Key Advantages - Eliminates solvent waste- High reaction rates- Simple procedure and workup- Low volatility- High thermal stability- Tunable properties- Recyclable- Non-toxic (e.g., CO2)- Easily removed from product- Adjustable solvent power
Environmental Impact Minimal waste generation. rsc.orgReduced air pollution; potential for recycling. primescholars.comEnvironmentally benign; replaces hazardous organic solvents. primescholars.com
Application in Ester Synthesis Potentially applicable for specific solid-state esterifications.Used as recyclable catalysts and solvents for esterification. researchinschools.orgresearchgate.netUsed in extraction and as a reaction medium.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms of the reactants are incorporated into the desired product. wikipedia.orgprimescholars.com Introduced by Barry Trost, it is calculated as the ratio of the molecular mass of the desired product to the total molecular mass of all reactants. wikipedia.org A high atom economy signifies that most of the atoms from the starting materials are found in the final product, minimizing the generation of byproducts and waste. wikipedia.orgprimescholars.com

A process can have a high chemical yield but still have poor atom economy if it generates a significant amount of waste. wikipedia.org For example, syntheses that use stoichiometric reagents, such as the Wittig or Gabriel syntheses, are known for their low atom economy as large parts of the reagents are discarded as waste. wikipedia.org

In ester synthesis, traditional methods can vary in their atom economy:

Poor Atom Economy: Using acylating agents like acid anhydrides or acid chlorides results in the formation of stoichiometric amounts of acid or salt byproducts, leading to poor atom economy. wikipedia.org

Better Atom Economy: Direct esterification of a carboxylic acid with an alcohol (Fischer-Speier esterification) is more atom-economical, with water being the only byproduct. wikipedia.org However, the reversible nature of this reaction often requires strategies like water removal or using an excess of one reactant to drive the reaction to completion. wikipedia.org

High Atom Economy: The development of advanced catalytic methods, such as Cross-Dehydrogenative Coupling (CDC) reactions, offers a much greener approach. labmanager.com These reactions can directly form esters by activating C-H bonds, and when molecular oxygen is used as the oxidant, the only byproduct is water, leading to a very high atom economy and a more sustainable process. labmanager.com

Interactive Table: Atom Economy in Different Ester Synthesis Routes
Synthesis MethodGeneral ReactionByproductsAtom Economy
Acyl Chloride Route R-COCl + R'-OH → R-COOR' + HClHydrochloric acidPoor
Acid Anhydride Route (RCO)₂O + R'-OH → R-COOR' + R-COOHCarboxylic acidPoor wikipedia.org
Fischer Esterification R-COOH + R'-OH ⇌ R-COOR' + H₂OWaterGood wikipedia.org
Catalytic C-H Activation R-H + R'-COOH + [O] → R-COOR' + H₂OWaterExcellent labmanager.com

Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is a cornerstone of green chemistry due to its high selectivity, mild operating conditions (ambient temperature and pressure), and the biodegradable nature of the catalysts. rsc.org In ester synthesis, lipases are commonly used enzymes that can efficiently produce esters from a variety of substrates, including biomass-derived alcohols. rsc.org For chloroesters specifically, biocatalysis offers significant advantages. For instance, the enantioselective reduction of ethyl-4-chloro-3-oxobutanoate to produce the chiral intermediate (R)-ethyl-4-chloro-3-hydroxybutanoate has been successfully achieved using a reductase enzyme from Saccharomyces cerevisiae. jmb.or.kr This highlights the ability of enzymes to create complex, high-value molecules with high specificity. To improve the industrial viability of biocatalysis, enzymes are often immobilized on solid supports, which enhances their stability and allows for easy recovery and reuse over multiple cycles, making them suitable for continuous flow processes. rsc.orgjmb.or.kr

Electrocatalysis: Electrosynthesis uses electricity to drive chemical reactions, potentially replacing stoichiometric chemical reagents with electrons. sigmaaldrich.com This method aligns with green chemistry principles by reducing the generation of hazardous waste. By using electricity, often from renewable sources, chemical transformations can be performed under mild conditions with high efficiency. While specific applications in the synthesis of this compound are not widely documented, the principles of electrocatalysis offer a promising sustainable alternative for a wide range of organic syntheses, minimizing the reliance on traditional oxidants and reductants.

Bioremediation and Biodegradation Studies of Chloroesters

Halogenated organic compounds can be persistent in the environment, making the study of their biodegradation crucial for environmental stewardship. researchgate.netnih.gov Bioremediation, which uses microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly technology for decontaminating soil and water. researchgate.net

Numerous microorganisms have demonstrated the ability to degrade halogenated compounds, including organochlorine pesticides. nih.govnih.gov The microbial breakdown of these substances typically involves several key pathways:

Oxidation and Reduction: Microbes can initiate degradation by adding oxygen (oxidation) or hydrogen (reduction) to the molecule.

Hydroxylation and Hydrolysis: These pathways involve the addition of hydroxyl groups or the cleavage of bonds by water. For an ester like this compound, hydrolysis would be a primary step, breaking the ester linkage.

Dehalogenation: This is a critical step where the chlorine atom is removed from the carbon skeleton, which significantly reduces the compound's toxicity. nih.gov

The genetic information for these degradative enzymes is often carried on plasmids, which can be shared among different bacterial species, facilitating the evolution of new degradation capabilities. nih.gov Both individual microbial strains and microbial consortia have been shown to be effective. bbrc.in Fungi, such as those from the genera Trichoderma and Mucor, have also been identified as capable of degrading persistent organochlorine compounds like dieldrin. nih.gov

Interactive Table: Microorganisms Involved in Halogenated Compound Degradation
Microorganism TypeExample Species/GeneraRole in Degradation
Bacteria Pseudomonas sp., Sphingobium sp., Ralstonia pickettiiDegradation of various organochlorine compounds through dehalogenation and ring cleavage. researchgate.netnih.gov
Fungi Trichoderma viride, Mucor racemosus, Phanerochaete chrysosporiumDegradation of persistent organochlorine pesticides like dieldrin and endosulfan. nih.gov
Microbial Consortia Mixed cultures from contaminated sitesSimultaneous degradation of multiple pollutants, often more effective than single strains. bbrc.in

Biotransformation is the process by which enzymes within living organisms modify chemical compounds. longdom.orglibretexts.org This is a fundamental mechanism for detoxifying foreign substances (xenobiotics). The process typically occurs in two phases. nih.govresearchgate.net

Phase I Reactions: The goal of Phase I is to introduce or expose a reactive functional group on the xenobiotic. libretexts.orgnih.gov This is achieved through reactions like oxidation, reduction, or hydrolysis. libretexts.org Key enzymes involved in the breakdown of halogenated aromatics include dioxygenases, which incorporate oxygen into the molecule, and hydrolases, which cleave bonds such as esters. nih.gov For a chloroester, a hydrolase would likely catalyze the initial cleavage of the ester bond.

Phase II Reactions: In this phase, an enzyme conjugates the modified compound from Phase I with a highly water-soluble endogenous molecule, such as glucuronic acid. libretexts.orgresearchgate.net This conjugation step dramatically increases the compound's hydrophilicity, making it easier for the body to excrete and thus completing the detoxification process. longdom.org

Research has shown that enzymes can perform kinetic resolution of α-chloro esters, indicating that specific enzymes can indeed act on and transform these types of molecules. researchgate.net The enzymatic machinery of various microorganisms represents a powerful tool for the natural attenuation and engineered bioremediation of environments contaminated with chloroesters and other halogenated compounds.

Life Cycle Assessment (LCA) Considerations for the Production and Use of this compound in Research

A comprehensive evaluation of the environmental and sustainability aspects of a chemical compound extends beyond its immediate application and requires a holistic view of its entire life cycle. A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life from cradle to grave. For a research chemical like this compound, this encompasses the extraction and processing of raw materials, the manufacturing process, its use in the laboratory, and its eventual disposal and fate in the environment. While a specific, detailed LCA for this compound is not publicly available, this section will delineate the critical considerations for each stage of its life cycle, drawing upon established principles of green chemistry and data from related chemical processes.

Production Stage: From Raw Materials to Final Product

The production of this compound is a multi-step process that begins with the acquisition of raw materials and culminates in the synthesis of the final ester. The environmental footprint of this stage is largely determined by the chosen synthetic route, the efficiency of the reactions, and the management of byproducts and waste streams.

A plausible and common method for the synthesis of esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uklibretexts.orglibretexts.org In the case of this compound, this would involve the esterification of 7-chloroheptanoic acid with ethanol (B145695). youtube.com

Raw Material Acquisition and Processing:

The primary raw materials for this synthesis route are 7-chloroheptanoic acid and ethanol. The environmental impact of this initial phase depends on the production methods of these precursors.

Ethanol: As a widely used solvent and reagent, the environmental profile of ethanol can vary significantly depending on its source. Bio-ethanol, produced from the fermentation of renewable feedstocks like corn or sugarcane, generally has a lower carbon footprint compared to synthetic ethanol derived from fossil fuels. neste.com

Chemical Synthesis and Purification:

The esterification reaction itself, along with the subsequent purification of this compound, presents several environmental considerations:

Catalyst Selection: Traditional Fischer esterification often employs strong mineral acids like sulfuric acid as catalysts. chemguide.co.uklibretexts.org While effective, these catalysts can lead to corrosion issues and the generation of acidic waste streams that require neutralization. Greener alternatives include the use of solid acid catalysts, which can be more easily separated from the reaction mixture and potentially reused, minimizing waste.

Solvent Use: The reaction may be carried out using an excess of the alcohol reactant (ethanol) as the solvent. libretexts.org However, additional solvents may be used during the reaction or for purification (e.g., extraction, chromatography). The choice of solvent is a critical factor, as solvents often constitute a significant portion of the waste generated in chemical processes. The principles of green chemistry advocate for the use of safer, less toxic, and recyclable solvents.

Waste Generation and Byproducts: The primary byproduct of the esterification reaction is water. However, side reactions can lead to the formation of other byproducts. The purification process, such as distillation or chromatography, will also generate waste streams, including residual reactants, catalyst, and solvents. The management of these waste streams is crucial for minimizing the environmental impact.

The following table outlines the key inputs and outputs for the hypothetical production of this compound via Fischer esterification, which would be quantified in a formal LCA.

Interactive Data Table: Inputs and Outputs in the Production of this compound
Life Cycle Stage Inputs Outputs Potential Environmental Hotspots
Raw Material Acquisition - Energy (for extraction and processing of precursors) - Raw materials for 7-chloroheptanoic acid synthesis (e.g., halogenating agents, organic precursors) - Feedstock for ethanol production (e.g., corn, sugarcane, or fossil fuels)- 7-chloroheptanoic acid - Ethanol - Emissions to air, water, and soil from precursor production - Waste from precursor production- High energy consumption in precursor synthesis - Use of hazardous reagents in chlorination processes - Land and water use for bio-ethanol production
Chemical Synthesis - 7-chloroheptanoic acid - Ethanol - Acid catalyst (e.g., sulfuric acid) - Energy (for heating) - Solvents (for reaction and purification)- this compound (product) - Water (byproduct) - Waste catalyst - Solvent waste - Other organic byproducts- Use of corrosive and hazardous catalysts - Generation of solvent waste - Energy intensity of the reaction and purification steps

To holistically assess the sustainability of the production process, various green chemistry metrics can be employed. These metrics provide a quantitative measure of the efficiency and environmental performance of a chemical reaction.

Interactive Data Table: Green Chemistry Metrics for Ester Synthesis
Metric Description Significance for this compound Synthesis
Atom Economy A measure of the efficiency of a reaction in converting reactants to the desired product. mdpi.comA high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
E-Factor (Environmental Factor) The ratio of the mass of waste generated to the mass of the desired product. nih.govA lower E-factor is desirable and signifies a more environmentally friendly process with less waste generation.
Process Mass Intensity (PMI) The ratio of the total mass of all materials used (reactants, solvents, catalyst, process aids) to the mass of the final product. mdpi.comyoutube.comPMI provides a comprehensive measure of the overall efficiency of the entire process, highlighting the significant contribution of solvents and other auxiliary materials to the waste stream.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the final product. whiterose.ac.ukRME gives a more practical measure of the efficiency of a reaction as performed in the lab or in industry, taking into account the actual yield.

Use in Research: Laboratory Applications and Environmental Considerations

As a research chemical, this compound is typically used in small quantities within a laboratory setting. valencelabs.co Its primary function is likely as an intermediate or a building block in the synthesis of more complex molecules. The environmental impacts during this stage are primarily related to laboratory practices and waste management.

Solvent Use: Organic synthesis in the laboratory often involves the use of various solvents for reactions, extractions, and purifications. The choice of these solvents and the practices for their use and disposal are critical. Halogenated solvents, in particular, are often subject to strict disposal regulations due to their potential toxicity and environmental persistence. temple.edubu.edu

Energy Consumption: Laboratory equipment, such as fume hoods, heating mantles, and analytical instruments, consumes significant amounts of energy.

Waste Generation: The use of this compound in research will inevitably generate chemical waste. This includes unreacted starting material, byproducts from subsequent reactions, and contaminated laboratory consumables (e.g., glassware, syringes, and personal protective equipment). Proper segregation and disposal of this waste are paramount to prevent environmental contamination. Halogenated organic wastes are typically collected separately for specialized disposal methods like incineration. bucknell.eduuio.no

End-of-Life Stage: Disposal, Degradation, and Environmental Fate

The final stage in the life cycle of this compound is its end-of-life, which encompasses its disposal and its ultimate fate in the environment.

Disposal: As a halogenated organic compound, unused or waste this compound must be disposed of as hazardous waste. temple.edubucknell.edu Standard procedures for laboratory chemical waste involve collection in designated, labeled containers for subsequent treatment by specialized waste management facilities. bu.eduuio.no Dilution and disposal down the drain are not acceptable methods for such chemicals. bu.edu

Environmental Fate and Degradation: The presence of a chlorine atom on the alkyl chain can significantly influence the biodegradability of the molecule. Chlorinated alkanes and related compounds can be resistant to degradation and may persist in the environment. nih.govresearchgate.net The biodegradation of chlorinated compounds is a complex process, and the position of the chlorine atom can affect the rate and pathway of degradation. nih.goveurochlor.org Some microorganisms are capable of dehalogenating chlorinated compounds, but the process can be slow. researchgate.neteurochlor.org The potential for bioaccumulation and long-term environmental impacts would be a key consideration in a formal LCA.

Emerging Research Directions and Future Perspectives for Ethyl 7 Chloroheptanoate

Ethyl 7-chloroheptanoate, a bifunctional molecule featuring a terminal chloro group and an ethyl ester, is poised for significant advancements in its application and synthesis. Emerging research is increasingly focused on leveraging computational tools, novel catalytic methods, and advanced material science to unlock its full potential. These new directions promise to enhance its utility as a versatile building block in both fine chemical synthesis and industrial applications.

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